molecular formula C21H34N2O3 B12152861 4-hydroxy-3,6,6-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

4-hydroxy-3,6,6-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Cat. No.: B12152861
M. Wt: 362.5 g/mol
InChI Key: BDVJQHUJROJNKS-UHFFFAOYSA-N
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Description

This compound is a benzofuran-derived carboxamide featuring a hydroxyl group at position 4, methyl substituents at positions 3, 6, and 6, and a tetramethylpiperidine moiety attached via an amide bond.

Properties

Molecular Formula

C21H34N2O3

Molecular Weight

362.5 g/mol

IUPAC Name

4-hydroxy-3,6,6-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-5,7-dihydro-4H-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H34N2O3/c1-12-16-14(24)10-19(2,3)11-15(16)26-17(12)18(25)22-13-8-20(4,5)23-21(6,7)9-13/h13-14,23-24H,8-11H2,1-7H3,(H,22,25)

InChI Key

BDVJQHUJROJNKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)NC3CC(NC(C3)(C)C)(C)C

Origin of Product

United States

Biological Activity

The compound 4-hydroxy-3,6,6-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H34N2O3C_{21}H_{34}N_{2}O_{3} with a molecular weight of approximately 358.51 g/mol. The structure features a benzofuran moiety and a piperidine derivative, which are significant in determining its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this one exhibit anticancer properties. For instance:

  • Cytotoxicity : In vitro studies demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines. One study reported that certain piperidine derivatives exhibited better cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation by targeting specific pathways involved in cancer progression, such as the NF-kB signaling pathway .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects:

  • Cholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic transmission and potentially improve cognitive functions .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to antioxidant properties, helping to mitigate oxidative stress in neuronal tissues .

Case Studies

  • Study on Piperidine Derivatives : A comprehensive review highlighted that piperidine derivatives showed promising results in various biological assays. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Neuroprotective Potential : Research focused on a related compound demonstrated significant inhibition of AChE activity alongside antioxidant effects in cellular models, suggesting that similar modifications could enhance the neuroprotective profile of our compound .

Data Table of Biological Activities

Biological ActivityObserved EffectsReference
CytotoxicityInduces apoptosis in cancer cells
Cholinesterase InhibitionEnhances cognitive function
Antioxidant ActivityReduces oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a benzofuran-carboxamide backbone with analogs but differs in substituents and appended moieties:

Compound Name Molecular Formula Key Functional Groups Bioactivity (Reported) Source
4-Hydroxy-3,6,6-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide Presumed C₂₁H₃₄N₂O₃ Hydroxyl, tetramethylpiperidine, methyl groups Not explicitly reported Marine actinomycetes
N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide C₂₃H₂₄N₄O₄S Sulfamoylphenyl, pyrimidine, methyl groups Not disclosed Synthetic/ECHEMI

Key Differences:

Substituent Diversity: The target compound incorporates a tetramethylpiperidine group, which may enhance basicity and solubility in acidic environments. In contrast, the ECHEMI-listed analog features a sulfamoylphenyl-pyrimidine group, likely influencing hydrogen-bonding capacity and target selectivity .

Synthetic vs. Natural Origin: The target compound is hypothesized to originate from marine actinomycetes, a source associated with bioactive natural products . The ECHEMI compound is synthetic, reflecting design priorities for stability or specific receptor interactions .

Pharmacokinetic Implications :

  • The tetramethylpiperidine moiety in the target compound may improve metabolic stability due to steric hindrance, whereas the sulfamoyl group in the analog might enhance binding to enzymes like carbonic anhydrases.

Research Findings and Limitations

  • Marine-Derived Compounds: LC/MS-based discovery methods (as in ) prioritize structurally novel metabolites, but bioactivity data for the target compound remain sparse .
  • Synthetic Analogs : The ECHEMI compound’s sulfonamide group is a common pharmacophore in diuretics and antimicrobials, though its specific applications are undisclosed .

Data Gaps:

  • No comparative bioactivity studies (e.g., IC₅₀, toxicity) are available for these compounds.

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